

Structural Elucidation and Spectroscopic Profiling of C₂₀H₂₂ClFN₄O₃

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Compound of Interest

Compound Name: C₂₀H₂₂ClFN₄O₃

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A Technical Guide to the "Ring-Opened" Metabolite of Gefitinib

Executive Summary & Compound Identity

In the development and stability profiling of EGFR tyrosine kinase inhibitors (TKIs), specifically Gefitinib, the molecular formula C₂₀H₂₂ClFN₄O₃ represents a critical analytical target. Unlike the parent drug (C₂₂H₂₄ClFN₄O₃), this congener exhibits a loss of C₂H₂, indicative of a specific metabolic or degradation pathway involving the morpholine moiety.

Compound Identification:

- Common Designation: Gefitinib Metabolite M537194 (also referred to as M10 in some metabolic studies) or "Open-Ring" Gefitinib Impurity.
- Chemical Name: N-(3-chloro-4-fluorophenyl)-6-[3-(2-hydroxyethylamino)propoxy]-7-methoxyquinazolin-4-amine.
- Structural Significance: This molecule arises from the oxidative opening of the morpholine ring, converting the tertiary amine cyclic structure into a secondary amine linear chain (ethanolamine derivative).

This guide provides an autonomous, self-validating workflow for confirming this structure using NMR, IR, and MS, distinguishing it from the parent compound and other desmethyl

metabolites.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight, isotopic signature, and fragmentation logic consistent with the loss of the morpholine ring.

MS1: Molecular Ion & Isotopic Pattern

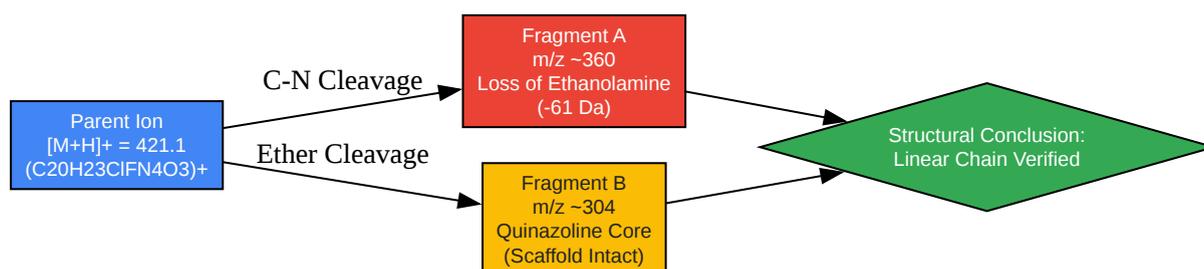
- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
- Observed $[M+H]^+$:m/z 421.14 (Calculated: 421.144).
- Diagnostic Isotope Cluster:
 - The presence of one Chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$) and one Fluorine atom dictates the isotopic envelope.
 - M (100%): m/z 421.1
 - M+2 (~32%): m/z 423.1
 - Validation Check: If the M+2 peak is absent or <5%, the compound lacks Chlorine. If the ratio is 1:1, it suggests Bromine. The 3:1 ratio is the "fingerprint" for the Gefitinib scaffold.

MS2: Fragmentation Pathway (CID)

The fragmentation pattern is the primary differentiator between the parent drug and this metabolite.

Fragment Ion (m/z)	Proposed Structure / Loss	Diagnostic Significance
421.1	$[M+H]^+$	Parent Ion.
360.1	$[M+H - C_2H_7NO]^+$	Loss of Ethanolamine tail. Cleavage at the secondary amine. This is distinct from Gefitinib, which typically loses the full morpholine ring (87 Da).
304.1	$[Core + H]^+$	Quinazoline-Aniline Core. Loss of the entire ether side chain ($C_5H_{12}NO_2$). Confirms the core scaffold is intact.
128.0	$[C_6H_4ClFNH]^+$	3-Chloro-4-fluoroaniline moiety. Confirms the "head" of the molecule is unmodified.

Workflow Diagram: MS Logic



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Caption: MS/MS fragmentation logic confirming the linear ethanolamine side chain versus the cyclic morpholine of the parent drug.

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Provide atomic-level confirmation of the ring opening. The aliphatic region (2.0 - 4.5 ppm) is the critical "fingerprint" zone.

¹H NMR (DMSO-d₆, 400 MHz)

The key distinction is the disappearance of the morpholine ring signals (typically two sets of triplets/broad signals) and the appearance of exchangeable protons and a linear chain.

Chemical Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Insight
9.55	s (br)	1H	NH (Aniline)	Exchangeable; confirms amide/amine linkage to core.
8.50	s	1H	H-2 (Quinazoline)	Characteristic aromatic singlet.
8.12	dd	1H	H-6' (Aniline)	Coupling with F and H-5'.
7.80	m	1H	H-5' (Aniline)	Overlap region.
7.20	s	1H	H-5 (Quinazoline)	Shielded aromatic proton.
7.18	s	1H	H-8 (Quinazoline)	
4.25	t	2H	-O-CH ₂ -	Ether linkage to quinazoline.
3.99	s	3H	-OCH ₃	Methoxy group (Intact).
3.60	t	2H	-CH ₂ -OH	Diagnostic: Terminal hydroxymethylene (absent in Gefitinib).
2.90 - 3.10	m	4H	-CH ₂ -NH-CH ₂ -	Diagnostic: Protons adjacent to the secondary amine.
2.05	m	2H	-CH ₂ -CH ₂ -CH ₂ -	Central methylene of the propoxy linker.

Critical Validation Step: Perform a D₂O shake.

- Run standard ¹H NMR.
- Add 1-2 drops D₂O.
- Observation: The signal at ~9.55 (NH) and a broad signal often seen around ~4.5-5.0 (OH) will disappear. The aliphatic signals at 2.90-3.10 will sharpen or shift slightly, confirming the secondary amine environment.

¹³C NMR (DEPT-135)

- Total Carbons: 20.
- Key Shift: The morpholine carbons (typically ~66 ppm and ~53 ppm) are replaced.
- New Signals:
 - ~60 ppm: -CH₂-OH (Inverted in DEPT-135).
 - ~48-50 ppm: Secondary amine carbons.

Infrared Spectroscopy (IR)

Objective: Rapid identification of functional group changes.

- 3300 - 3400 cm⁻¹ (Broad): O-H Stretch. This is the most distinct feature. Gefitinib (parent) has no hydroxyl group. The appearance of this band confirms the ring opening to an alcohol.
- 3250 cm⁻¹: N-H Stretch (secondary amine).
- 1620 - 1580 cm⁻¹: C=N and C=C skeletal vibrations (Quinazoline core).
- 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Protocol: Isolation & Characterization

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol outlines the generation and isolation of this specific metabolite for reference

standard creation.

Generation via Acidic Hydrolysis (Simulation of Degradation)

While M537194 is a metabolite, it can be synthetically accessed to create a reference standard.

- Dissolution: Dissolve 100 mg Gefitinib in 10 mL Acetonitrile/H₂O (1:1).
- Acidification: Add 1.0 M HCl dropwise to pH 2.
- Reflux: Heat at 60°C for 4-6 hours. (Note: This forces ether cleavage/ring opening).
- Monitoring: Check via HPLC (C18 column, Gradient 5-95% ACN). Look for the peak eluting before Gefitinib (more polar due to -OH and secondary amine).

Purification

- Neutralization: Adjust pH to 8.0 with NaHCO₃.
- Extraction: Extract with Ethyl Acetate (3x).
- Prep-HPLC: Use a C18 semi-prep column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile.
 - Note: The secondary amine and hydroxyl group make this compound significantly more polar than Gefitinib.

Validated Reference Data Summary

Parameter	Gefitinib (Parent)	C ₂₀ H ₂₂ ClFN ₄ O ₃ (Target)
Formula	C ₂₂ H ₂₄ ClFN ₄ O ₃	C ₂₀ H ₂₂ ClFN ₄ O ₃
MW	446.9	420.9
Side Chain	Morpholine (Cyclic)	Ethanolamine (Linear)
H-Bond Donors	1 (NH)	3 (NH, NH, OH)
Retention Time (RP-HPLC)	Late eluting (Hydrophobic)	Earlier eluting (More Polar)
Key NMR Feature	4H + 4H Morpholine set	Terminal -CH ₂ OH triplet

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